molecular formula C20H12 B126762 Benz(l)aceanthrylene CAS No. 211-91-6

Benz(l)aceanthrylene

Cat. No.: B126762
CAS No.: 211-91-6
M. Wt: 252.3 g/mol
InChI Key: ICRHCNSZHYPRNZ-UHFFFAOYSA-N
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Description

Benz(l)aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is a xenobiotic compound, meaning it is foreign to living organisms. This compound is known for its complex structure, which includes multiple fused aromatic rings, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(l)aceanthrylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclopentannulation of phenanthrene derivatives. This reaction often requires high temperatures and the presence of catalysts such as palladium or platinum complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for this compound, where substituents such as nitro, halogen, or alkyl groups can be introduced.

Major Products:

Scientific Research Applications

Benz(l)aceanthrylene has several applications in scientific research:

Mechanism of Action

Benz(l)aceanthrylene exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound undergoes metabolic activation to form reactive intermediates, such as epoxides and diol-epoxides, which can bind to DNA and proteins, disrupting normal cellular functions .

Comparison with Similar Compounds

  • Benz(a)anthracene
  • Benz(j)aceanthrylene
  • Chrysene
  • Phenanthrene

Uniqueness: Benz(l)aceanthrylene is unique due to its specific structure, which includes a cyclopenta-fused ring system. This structural feature influences its reactivity and interactions with biological systems, distinguishing it from other polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHCNSZHYPRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C5C(=CC=CC5=C3)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175330
Record name Benz(l)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211-91-6
Record name Benz[l]aceanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(l)aceanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000211916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(l)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZ(L)ACEANTHRYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GXM6N8UIH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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